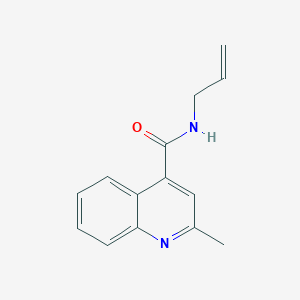
2-methyl-N-(prop-2-en-1-yl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(prop-2-en-1-yl)quinoline-4-carboxamide is a chemical compound with potential applications in scientific research. It is a member of the quinoline family of compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(prop-2-en-1-yl)quinoline-4-carboxamide has potential applications in scientific research due to its diverse biological activities. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 2-methyl-N-(prop-2-en-1-yl)quinoline-4-carboxamide is not fully understood. However, it has been shown to modulate various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-methyl-N-(prop-2-en-1-yl)quinoline-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been shown to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-N-(prop-2-en-1-yl)quinoline-4-carboxamide in lab experiments is its diverse biological activities, which make it a useful tool for investigating various cellular processes. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-methyl-N-(prop-2-en-1-yl)quinoline-4-carboxamide. One area of interest is its potential use as a treatment for neurodegenerative diseases. Further research is needed to investigate its mechanism of action in these conditions and to determine its efficacy in animal models and clinical trials. Another area of interest is its potential use as a chemotherapeutic agent. Further research is needed to investigate its anticancer properties and to determine its efficacy in various cancer models. Additionally, further research is needed to optimize the synthesis method and to investigate the structure-activity relationship of this compound.
Synthesemethoden
2-methyl-N-(prop-2-en-1-yl)quinoline-4-carboxamide can be synthesized using a variety of methods. One common method is the reaction of 2-methylquinoline-4-carboxylic acid with prop-2-en-1-amine in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product can be purified using column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
2-methyl-N-prop-2-enylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-3-8-15-14(17)12-9-10(2)16-13-7-5-4-6-11(12)13/h3-7,9H,1,8H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNBOVQBDHAVGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(prop-2-en-1-yl)quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

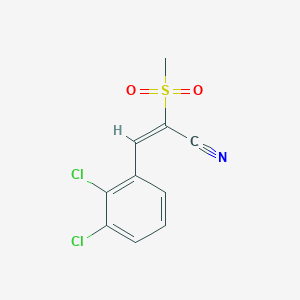
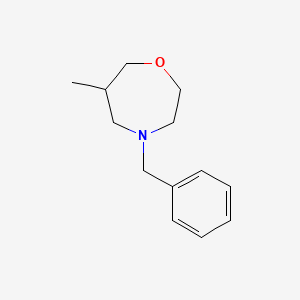
![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-morpholin-4-ylsulfonylphenyl)propanamide](/img/structure/B7463642.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-2-(oxolan-2-ylmethylsulfanyl)benzamide](/img/structure/B7463655.png)
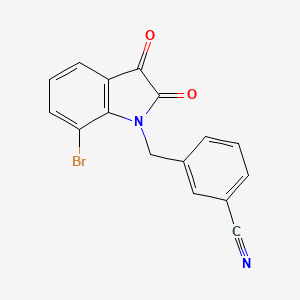
![N-[3-(2-methylpiperidin-1-yl)propyl]-5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B7463673.png)
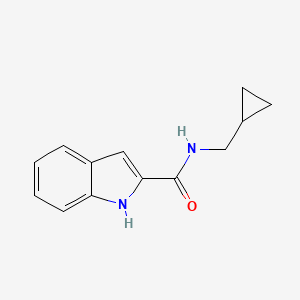
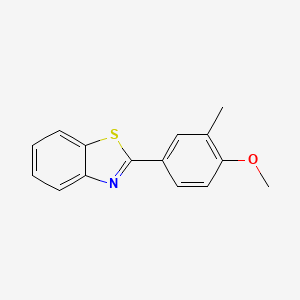


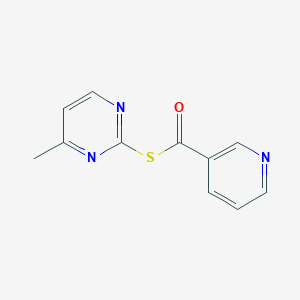
![9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B7463715.png)
![2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole](/img/structure/B7463720.png)
